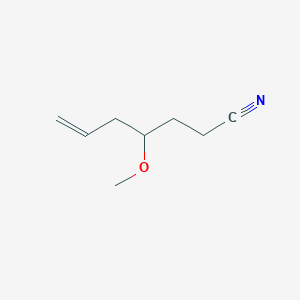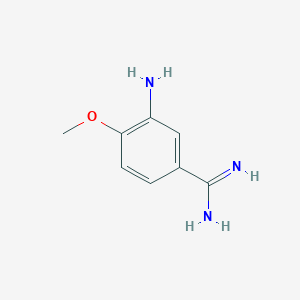
(3R)-3-(Anilinooxy)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Anilinooxy)hex-5-en-2-one is an organic compound characterized by the presence of an anilinooxy group attached to a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Anilinooxy)hex-5-en-2-one typically involves the reaction of an appropriate hexenone precursor with an aniline derivative under specific conditions. One common method includes:
Starting Materials: Hex-5-en-2-one and aniline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The hexenone is reacted with the aniline derivative at a controlled temperature, often under reflux conditions, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, automated synthesis, and rigorous purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(Anilinooxy)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The anilinooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-(Anilinooxy)hex-5-en-2-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(Aminooxy)hex-5-en-2-one: Similar structure but with an aminooxy group instead of an anilinooxy group.
(3R)-3-(Hydroxyoxy)hex-5-en-2-one: Contains a hydroxyoxy group, leading to different reactivity and applications.
Uniqueness
(3R)-3-(Anilinooxy)hex-5-en-2-one is unique due to the presence of the anilinooxy group, which imparts specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
685544-21-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(3R)-3-anilinooxyhex-5-en-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-7-12(10(2)14)15-13-11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7H2,2H3/t12-/m1/s1 |
Clé InChI |
RGVKIZCUWPNLNA-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)[C@@H](CC=C)ONC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C(CC=C)ONC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)

